4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
CAS No.: 19837-84-4
VCID: VC0009913
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃S . It is also identified by the CAS number 16803-96-6 and the MDL number MFCD00440876 . This compound has a role in various scientific applications and is available for purchase from chemical suppliers . It is known to be an irritant and appropriate safety measures should be taken while handling it . The compound is related to other sulfonamides that contain a methoxyphenyl moiety, such as N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide and 4-amino-N-(3-methoxyphenyl)benzenesulfonamide . These compounds have been investigated for their conformational states and noncovalent interactions in crystalline form . Additionally, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, an isomer of the target compound, shares the same molecular formula but differs in the position of the methoxy group . In the context of research, individuals working with such compounds may find themselves in roles such as Research Assistants, where skills in data interpretation, analysis, and collaborative research are essential . A well-structured resume for a research assistant typically includes sections for contact information, objective, education, research experience, skills, and publications, utilizing a hybrid format to showcase both experience and skills . Experienced research assistants often possess a strong ability to design and implement research protocols, manage data, and contribute to scientific publications . |
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CAS No. | 19837-84-4 |
Product Name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide |
Molecular Formula | C13H14N2O3S |
Molecular Weight | 278.33 g/mol |
IUPAC Name | 4-amino-N-(2-methoxyphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 |
Standard InChIKey | XBXWZQQQBVBPAC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N |
PubChem Compound | 579335 |
Last Modified | Sep 13 2023 |
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